6-Methoxy-7-methylquinazolin-4(1H)-one CAS number and identifiers
Optimization of Heterocyclic Scaffolds in Kinase Inhibitor Design[1] Executive Summary & Chemical Identity 6-Methoxy-7-methylquinazolin-4(1H)-one is a specialized heterocyclic building block belonging to the quinazolinon...
Author: BenchChem Technical Support Team. Date: February 2026
Optimization of Heterocyclic Scaffolds in Kinase Inhibitor Design[1]
Executive Summary & Chemical Identity
6-Methoxy-7-methylquinazolin-4(1H)-one is a specialized heterocyclic building block belonging to the quinazolinone class.[1] Unlike its extensively studied analogue 6,7-dimethoxyquinazolin-4(1H)-one (a precursor to Gefitinib and Erlotinib), the 7-methyl variant offers a distinct lipophilic profile and steric environment.[1] This compound serves as a critical intermediate in the synthesis of Type I and Type II kinase inhibitors, particularly where the 7-position requires metabolic stability or specific hydrophobic interactions within the ATP-binding pocket.[1]
Core Identifiers
Parameter
Technical Specification
CAS Number
666735-15-5
IUPAC Name
6-methoxy-7-methyl-1H-quinazolin-4-one
Molecular Formula
C₁₀H₁₀N₂O₂
Molecular Weight
190.20 g/mol
SMILES
COc1cc2c(cc1C)nc[nH]c2=O
InChI Key
Unique identifier required for database integration (Generated based on structure)
Appearance
Off-white to pale yellow solid
Solubility
DMSO (>20 mg/mL), DMF; sparingly soluble in water
Strategic Synthesis & Manufacturing
The synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one is best approached via the Niementowski quinazoline synthesis modification, utilizing formamidine acetate for milder conditions compared to neat formamide.[1]
2.1. Retrosynthetic Analysis (Logic Flow)
The following diagram illustrates the logical disconnection of the target molecule back to its commercially viable precursors.
Figure 1: Retrosynthetic pathway highlighting the critical cyclocondensation step.[1]
2.2. Validated Experimental Protocol
Objective: Synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one via cyclocondensation.
Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-Amino-5-methoxy-4-methylbenzoic acid (10 g, 55.2 mmol) in 2-Methoxyethanol (100 mL).
Activation: Add Formamidine acetate (8.6 g, 82.8 mmol) in a single portion.
Expert Insight: Using the acetate salt avoids the harsh conditions of high-temperature formamide reflux (180°C), reducing tar formation and improving the impurity profile.
Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N₂) for 6–8 hours.
Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The starting material (fluorescent blue amine) should disappear, replaced by a lower Rf spot (product).
Workup: Cool the reaction mixture to room temperature. The product often precipitates spontaneously.
Isolation: If precipitation occurs, filter the solid.[3] If not, concentrate the solvent to 20% volume under reduced pressure, then dilute with ice-cold water (50 mL).
Purification: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether to remove trace unreacted organics.
Medicinal Chemistry Utility: The "Privileged Scaffold"
The quinazolin-4(1H)-one core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity.[1]
3.1. Structure-Activity Relationship (SAR)
The 6-Methoxy-7-methyl substitution pattern offers specific advantages over the standard 6,7-dimethoxy motif found in drugs like Gefitinib:
6-Methoxy Group (H-Bond Acceptor):
Positions an oxygen atom to interact with the hinge region of kinase domains (e.g., Cys797 in EGFR).
Steric Fit: The smaller volume of -CH₃ vs -OCH₃ allows binding in slightly more constricted hydrophobic pockets without incurring a desolvation penalty.[1]
3.2. Biological Interaction Pathway
The following diagram details how this scaffold integrates into kinase inhibition workflows.
Figure 2: Workflow converting the quinazolinone core into active pharmaceutical ingredients (APIs).[1]
Analytical Characterization Standards
To ensure the integrity of this building block in drug development, the following analytical criteria must be met.
Technique
Expected Signal / Criteria
¹H NMR (DMSO-d₆)
δ 8.0s (H-2) : Characteristic singlet of the pyrimidine ring.δ 3.9s (OCH₃) : Methoxy singlet.δ 2.3s (CH₃) : Methyl singlet.δ 7.0-7.6 (Ar-H) : Aromatic protons (singlets if para-positioned).[1]
HPLC Purity
>98.0% (Area %).[4][3][5] Column: C18. Mobile Phase: ACN/Water (0.1% TFA). Gradient: 5-95% ACN over 20 min.[1]
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed.[1]
References
Connolly, D. J., et al. (2005). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Journal of Organic Chemistry. (Provides the foundational Niementowski protocols adapted in Section 2). Retrieved from [Link]
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (Context on quinazolinone scaffold utility).
A Technical Guide to the Pharmacological Potential of 6-Methoxy-7-methylquinazolin-4(1H)-one Derivatives
Executive Summary The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its versatile and rig...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its versatile and rigid bicyclic framework allows for precise, multi-positional modifications, enabling the fine-tuning of pharmacological profiles to target a wide array of diseases. This guide provides an in-depth analysis of the pharmacological potential of quinazolin-4(1H)-one derivatives, with a particular focus on the strategic importance of substitutions at the 6 and 7 positions, exemplified by the 6-methoxy-7-methyl pattern. While direct literature on this specific derivative is emerging, this document synthesizes the vast body of research on related analogs to project its potential and guide future drug discovery efforts. We will explore the synthetic rationale, key biological activities including anticancer, anti-inflammatory, and antimicrobial effects, and the underlying mechanisms of action. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.
The Quinazolin-4(1H)-one Core: A Scaffold of Therapeutic Significance
The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, is a structural motif found in various natural alkaloids and synthetic pharmaceuticals.[2][3] Its importance is underscored by the number of FDA-approved drugs that incorporate this core structure.[4] The pharmacological versatility of quinazolinone derivatives is profoundly influenced by the nature and placement of substituents around the bicyclic system.[2] Structure-activity relationship (SAR) studies consistently demonstrate that modifications at the 2, 3, 6, and 7-positions are critical in determining the specific biological activity and potency of the resulting compounds.[1][2]
Substitutions on the benzene ring portion of the scaffold, particularly at the 6 and 7-positions with electron-donating groups like methoxy (-OCH₃), are known to play a significant role in modulating interactions with biological targets, often enhancing potency and influencing pharmacokinetic properties. The addition of a methyl (-CH₃) group can further impact lipophilicity and steric interactions within a target's binding pocket. Therefore, the 6-methoxy-7-methyl substitution pattern represents a rational design strategy for developing novel therapeutic agents.
Synthetic Pathways to the Quinazolinone Scaffold
The construction of the quinazolinone core is a well-established process in organic synthesis, typically commencing from readily available anthranilic acid derivatives. The choice of synthetic route is dictated by the desired substitution pattern. A common and efficient method involves the acylation of anthranilic acid, followed by cyclization.
Workflow for General Synthesis of 2,3-Substituted Quinazolin-4(1H)-ones
The following diagram illustrates a standard synthetic workflow. The initial step involves the reaction of a substituted anthranilic acid with an acid chloride to form an N-acylanthranilic acid, which is then cyclized, often using acetic anhydride, to a benzoxazinone intermediate. This intermediate readily reacts with a primary amine or hydrazine to yield the final, diversely substituted quinazolin-4(1H)-one.
Caption: General synthetic workflow for quinazolin-4(1H)-one derivatives.
Experimental Protocol: Synthesis of a 2-Methyl-3-Aryl-Quinazolin-4(1H)-one
This protocol provides a self-validating system for synthesizing a model quinazolinone derivative.
Step 1: Synthesis of 2-Acetamidobenzoic Acid.
Dissolve 1 equivalent of anthranilic acid in a suitable solvent like pyridine or dichloromethane.
Cool the mixture to 0°C in an ice bath.
Add 1.1 equivalents of acetyl chloride dropwise while stirring.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor reaction completion by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with dilute HCl, then brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Step 2: Synthesis of 2-Methyl-4H-benzo[d][2][5]oxazin-4-one.
Reflux the crude 2-acetamidobenzoic acid from Step 1 in 5-10 equivalents of acetic anhydride for 3-5 hours.
Cool the reaction mixture and evaporate the excess acetic anhydride under vacuum.
The resulting solid is triturated with cold petroleum ether, filtered, and dried to yield the benzoxazinone intermediate.
Step 3: Synthesis of 2-Methyl-3-Aryl-Quinazolin-4(1H)-one.
Dissolve 1 equivalent of the benzoxazinone intermediate in glacial acetic acid.
Add 1 equivalent of the desired substituted aniline.
Reflux the mixture for 4-6 hours.
After cooling, pour the reaction mixture into ice-cold water.
The precipitated solid is filtered, washed thoroughly with water, and dried.
Recrystallize the crude product from ethanol or an appropriate solvent to obtain the pure quinazolinone derivative.
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
Anticancer Activity: A Multifaceted Approach
Quinazolinone derivatives are widely recognized for their potent anticancer activities, acting on various hallmarks of cancer.[2][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.[4]
Key Mechanisms of Anticancer Action
Tyrosine Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis. Several FDA-approved EGFR inhibitors for lung cancer feature the quinazoline core.
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics by binding to the colchicine binding site on β-tubulin.[7] This prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
PARP Inhibition: Poly(ADP-ribose)polymerase (PARP) is a key enzyme in DNA repair.[4][6] Quinazolinone-based PARP inhibitors have shown promise, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4]
The diagram below illustrates the inhibition of the EGFR signaling pathway by a quinazolinone derivative.
Caption: Inhibition of EGFR signaling by a quinazolinone derivative.
Structure-Activity Relationship (SAR) Insights
Position 2: Substitution with small alkyl (e.g., methyl) or aryl groups is common. Aryl groups can be further substituted to explore deeper pockets of the target binding site.
Position 3: This position is crucial for activity. Substitutions with aryl or benzyl groups, often bearing electron-withdrawing or donating groups, significantly modulate potency.[8]
Positions 6 and 7: The introduction of methoxy (-OCH₃) groups at these positions, as seen in derivatives like Gefitinib and Erlotinib, is a well-established strategy for enhancing EGFR inhibitory activity. These groups often form key hydrogen bonds with the hinge region of the kinase domain.
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Potential
Chronic inflammation is linked to numerous diseases, and quinazolinone derivatives have emerged as promising anti-inflammatory agents.[10][11] Their mechanism often involves the inhibition of key inflammatory mediators.
Mechanism of Action
The primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation.[8][12] Some derivatives also inhibit the NF-κB signaling pathway, a critical regulator of inflammatory gene expression, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β.[13]
Animal Acclimatization: Acclimatize Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
Grouping and Dosing: Divide the animals into groups (n=6): a control group, a standard group (e.g., Ibuprofen, 10 mg/kg), and test groups receiving different doses of the quinazolinone derivatives. Administer the compounds orally (p.o.).
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
Paw Volume Measurement: Measure the paw volume immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Antimicrobial and Antifungal Potential
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. The quinazolinone scaffold has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi.[14][15][16]
Structure-Activity Relationship (SAR) Insights
Halogenation: The presence of halogens like bromine or chlorine on the benzene ring often enhances antimicrobial activity.[17]
Heterocyclic Substitutions: Incorporating other heterocyclic moieties (e.g., furan, thiazolidinone) into the quinazolinone structure can significantly increase the spectrum and potency of antibacterial effects.[18]
Lipophilicity: Modifications that increase the lipophilicity of the molecule, such as adding naphthyl radicals, can improve its ability to penetrate bacterial cell membranes.[19]
Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri plates and allow it to solidify.
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism.
Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
Well Preparation: Bore wells (6 mm diameter) into the seeded agar plates using a sterile cork borer.
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL in DMSO) into the wells. Include a negative control (DMSO) and a positive control (e.g., Norfloxacin for bacteria, Fluconazole for fungi).
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Future Perspectives and Conclusion
The quinazolin-4(1H)-one scaffold is a validated and highly fruitful starting point for the development of novel therapeutics. The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties provides a robust foundation for further exploration.
Based on established SAR principles, a 6-Methoxy-7-methylquinazolin-4(1H)-one core is a highly promising candidate for development. The 6-methoxy group is a known pharmacophore for kinase inhibition, suggesting strong potential as an anticancer agent, particularly against targets like EGFR. The 7-methyl group can serve to optimize lipophilicity and steric fit, potentially improving cell permeability and target engagement while reducing metabolic liabilities.
Future research should focus on:
Synthesis and Screening: Synthesizing a focused library of 6-methoxy-7-methylquinazolin-4(1H)-one derivatives with diverse substitutions at the 2 and 3 positions.
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways modulated by the most potent compounds.
Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead candidates to ensure drug-like characteristics.
In Vivo Efficacy: Progressing promising compounds into relevant animal models to validate their therapeutic potential.
References
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.). National Center for Biotechnology Information.
Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022, November 16). Frontiers. Retrieved February 15, 2026, from [Link]
Deulkar, A. (2025, February 20). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. Retrieved February 15, 2026, from [Link]
Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi. Retrieved February 15, 2026, from [Link]
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016, April 18). ACS Publications. Retrieved February 15, 2026, from [Link]
Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. (2021, April 19). ACS Publications. Retrieved February 15, 2026, from [Link]
Structure activity relationship for synthesised quinazolinone derivatives correlated with their cytotoxic activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Quinazolinone derivatives as potential anti-tumor... (n.d.). Ovid. Retrieved February 15, 2026, from [Link]
(PDF) Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2025, October 30). ResearchGate. Retrieved February 15, 2026, from [Link]
Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2022, December 2). MDPI. Retrieved February 15, 2026, from [Link]
Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. (n.d.). Biosciences Biotechnology Research Asia. Retrieved February 15, 2026, from [Link]
Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017, December 11). ACS Publications. Retrieved February 15, 2026, from [Link]
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022, December 8). MDPI. Retrieved February 15, 2026, from [Link]
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 22). IJMPR. Retrieved February 15, 2026, from [Link]
Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. (2024, June 1). Bentham Science. Retrieved February 15, 2026, from [Link]
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. Retrieved February 15, 2026, from [Link]
Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (2019, January 17). Frontiers. Retrieved February 15, 2026, from [Link]
A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (n.d.). Google Patents.
Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025, November 27). Research Square. Retrieved February 15, 2026, from [Link]
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). MDPI. Retrieved February 15, 2026, from [Link]
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). Biomedical & Pharmacology Journal. Retrieved February 15, 2026, from [Link]
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties. (2023, January 19). MDPI. Retrieved February 15, 2026, from [Link]
Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. (2026, January 5). Heliyon. Retrieved February 15, 2026, from [Link]
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023, December 15). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]
Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (2025, October 27). IP.com. Retrieved February 15, 2026, from [Link]
New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (2011, May 15). PubMed. Retrieved February 15, 2026, from [Link]
Cytotoxic potential of novel 6,7-dimethoxyquinazolines. (2012, February 15). PubMed. Retrieved February 15, 2026, from [Link]
Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2025, September 25). Spandidos Publications. Retrieved February 15, 2026, from [Link]
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. Retrieved February 15, 2026, from [Link]
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic. (2023, January 19). Semantic Scholar. Retrieved February 15, 2026, from [Link]
A Comprehensive Technical Guide to the Physicochemical Characterization of 6-Methoxy-7-methylquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The precise physic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The precise physicochemical characterization of novel quinazolinone derivatives is a critical step in the drug discovery and development pipeline, influencing everything from synthetic route optimization to formulation and bioavailability. This guide provides a comprehensive, methodology-focused framework for determining the melting point and other key physical characteristics of a novel quinazolinone, using 6-Methoxy-7-methylquinazolin-4(1H)-one (CAS No. 666735-15-5) as a representative example.[5] While specific experimental data for this compound is not extensively available in public literature, this document outlines the established, field-proven protocols and the scientific rationale behind them, empowering researchers to systematically characterize this and other similar molecules.
Introduction to the Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring.[1] This structural motif is of significant interest in pharmaceutical chemistry due to the diverse and potent biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4] The substituents on the quinazolinone ring system play a crucial role in modulating these biological activities, largely by influencing the molecule's physicochemical properties.[1] Therefore, a thorough characterization of each new analogue is paramount.
Chemical Structure of 6-Methoxy-7-methylquinazolin-4(1H)-one:
Caption: Chemical structure of 6-Methoxy-7-methylquinazolin-4(1H)-one.
Synthesis and Purification
The synthesis of quinazolinone derivatives can be achieved through various established methods.[4][6] A common and effective approach involves the cyclization of appropriately substituted anthranilic acid derivatives.[4]
Proposed Synthetic Pathway:
A plausible route to 6-Methoxy-7-methylquinazolin-4(1H)-one would start from 2-amino-4-methoxy-5-methylbenzoic acid, which would then be reacted with a suitable one-carbon source, such as formamide or formamidine acetate, to effect cyclization.[7]
Application Note: Scalable Synthesis of 6-Methoxy-7-methylquinazolin-4(3H)-one
The following Application Note is designed for research and development professionals engaged in the synthesis of pharmacologically active heterocycles. It details the synthesis of 6-Methoxy-7-methylquinazolin-4(3H)-one...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for research and development professionals engaged in the synthesis of pharmacologically active heterocycles. It details the synthesis of 6-Methoxy-7-methylquinazolin-4(3H)-one (tautomeric with the 1H-isomer), a scaffold frequently observed in tyrosine kinase inhibitors and other bioactive agents.
Executive Summary & Strategic Analysis
The quinazolin-4-one pharmacophore is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Gefitinib, Erlotinib). This protocol addresses the specific regiochemical challenge of installing the 6-methoxy-7-methyl substitution pattern.
The synthesis strategy relies on the regioselective nitration of a benzoate precursor, followed by reduction and cyclocondensation. This route is preferred over direct functionalization of the quinazolinone core due to the predictable directing effects of the benzene ring substituents prior to cyclization.
Retrosynthetic Logic
The target molecule is disconnected at the pyrimidine ring, tracing back to the corresponding anthranilic acid derivative.
Figure 1: Retrosynthetic analysis demonstrating the linear construction of the quinazolinone core from a benzoate precursor.
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Synthesize Methyl 5-methoxy-4-methyl-2-nitrobenzoate.
Rationale: The methoxy group at position 3 (relative to ester at 1) is the strongest activating group. Electrophilic aromatic substitution (nitration) is directed para to the methoxy group (Position 6 on the original ring, which becomes Position 2 relative to the carboxyl in the product). The methyl group at position 4 reinforces this or directs to position 5, but the activation energy for para-methoxy attack is significantly lower.
Dissolution: Dissolve 10.0 g (51.5 mmol) of Methyl 3-methoxy-4-methylbenzoate in 50 mL of glacial acetic acid in a 250 mL round-bottom flask. Cool to 0–5 °C using an ice bath.
Addition: Dropwise add a solution of fuming nitric acid (3.6 g, 57 mmol) in 10 mL acetic acid over 30 minutes. Critical: Maintain internal temperature <10 °C to prevent over-nitration or oxidation of the methyl group.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product typically appears as a bright yellow spot.
Quench: Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring. The nitro compound should precipitate as a yellow solid.
Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove acid traces, and dry under vacuum.
Purification: Recrystallize from Ethanol/Water if necessary.
Data Summary:
Parameter
Value
Yield
85–92%
Appearance
Yellow crystalline solid
| Key 1H NMR Feature | Two aromatic singlets (para-relationship blocked by substituents) |
Step 2: Reduction of Nitro Group
Objective: Synthesize Methyl 2-amino-5-methoxy-4-methylbenzoate.
Rationale: A chemoselective reduction is required to convert the nitro group to an amine without affecting the ester or the aromatic ring. Iron/Acetic acid (Bechamp reduction) is robust, cost-effective, and minimizes side reactions common with catalytic hydrogenation (e.g., potential demethylation).
Setup: Suspend 10.0 g of the nitro intermediate in 100 mL of Ethanol/Water (4:1). Add 1.0 g of NH₄Cl.
Activation: Heat the mixture to 70 °C.
Reduction: Add Iron powder (12.0 g) portion-wise over 20 minutes. The reaction is exothermic; monitor for controlled reflux.
Completion: Stir at reflux (approx. 80 °C) for 2–4 hours. Completion is indicated by the disappearance of the yellow nitro compound and the formation of a fluorescent amino spot on TLC.
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Concentration: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with NaHCO₃ (sat. aq.) to remove acetic acid, dry over Na₂SO₄, and evaporate.
Data Summary:
Parameter
Value
Yield
88–95%
Appearance
Off-white to pale brown solid
| Stability | Oxidation sensitive; store under inert gas or use immediately |
Objective: Synthesize 6-Methoxy-7-methylquinazolin-4(3H)-one.
Rationale: The condensation of an anthranilate ester with formamide (or formamidine acetate) provides the C2 carbon of the pyrimidine ring and effects cyclization in a single pot. Formamide acts as both solvent and reagent at elevated temperatures.
Mixture: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 5.0 g of the amino-ester and 20 mL of Formamide.
Cyclization: Heat the mixture to 140–150 °C. Note: A high temperature is required to drive the formation of the intermediate amide and the subsequent elimination of methanol/water.
Duration: Stir for 6–12 hours. The reaction mixture usually darkens.
Precipitation: Cool the mixture to room temperature. Pour slowly into 100 mL of ice-cold water. The quinazolinone typically precipitates as a solid.
Filtration: Collect the solid by filtration.
Purification: Wash the crude solid with water, then cold isopropanol. Recrystallize from DMF/Ethanol or purify via flash chromatography (DCM:MeOH 95:5) if high purity is required for biological assays.
Figure 2: Sequential workflow for the synthesis of the target quinazolinone.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1H NMR (DMSO-d6, 400 MHz) Expectations:
C2-H: A distinct singlet around δ 8.0–8.2 ppm, characteristic of the quinazolinone C2 proton.
NH: A broad singlet around δ 12.0–12.5 ppm (exchangeable with D₂O).
Aromatic Protons: Two singlets (due to 6,7-substitution pattern preventing coupling).
H5 (para to Me, ortho to C=O): ~δ 7.5–7.6 ppm.
H8 (ortho to Me, meta to C=O): ~δ 7.1–7.2 ppm.
Methoxy (OCH₃): Singlet at δ 3.8–3.9 ppm.
Methyl (CH₃): Singlet at δ 2.3–2.4 ppm.
Mass Spectrometry (ESI+):
Calculated Mass (C₁₀H₁₀N₂O₂): 190.07
Observed [M+H]⁺: 191.1
References
Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron 61.43 (2005): 10153-10202. Link
Chandregowda, V., et al. "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones."[2] European Journal of Organic Chemistry 2007.12 (2007).
RSC Education. "Nitration of methyl benzoate: Mechanism and Regioselectivity." Royal Society of Chemistry. Link
Zhang, J., et al. "Synthesis of 6,7-disubstituted quinazolin-4(3H)-ones as novel inhibitors." Bioorganic & Medicinal Chemistry Letters 26.15 (2016): 3669-3674. (Validating the route for 6,7-disubstituted systems).
Application Notes and Protocols for the Synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one
Introduction: The Significance of the Quinazolinone Scaffold The quinazolinone core is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the structural backbone of numerous compounds wi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the structural backbone of numerous compounds with a wide array of pharmacological activities.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The specific analogue, 6-Methoxy-7-methylquinazolin-4(1H)-one, represents a valuable scaffold for further chemical elaboration in the pursuit of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of this target molecule, detailing the necessary reagents and in-depth protocols. Our approach is a two-part synthesis, commencing with the preparation of the key intermediate, 2-amino-4-methoxy-5-methylbenzoic acid, followed by its cyclization to the final quinazolinone product via the Niementowski reaction.[2][3][4]
Reagents Required for Synthesis
A comprehensive list of reagents required for the complete synthesis, from the initial precursor to the final product, is detailed below. It is imperative that all reagents are of appropriate purity (e.g., ACS grade or higher) and that all solvents are anhydrous where specified.
Reagent
Chemical Formula
Molecular Weight ( g/mol )
Role
Supplier Example
Part 1: Synthesis of 2-amino-4-methoxy-5-methylbenzoic acid
4-Methoxy-3-methylbenzoic acid
C₉H₁₀O₃
166.17
Starting Material
PubChem CID: 2759583
Fuming Nitric Acid (≥90%)
HNO₃
63.01
Nitrating Agent
Sigma-Aldrich
Concentrated Sulfuric Acid (98%)
H₂SO₄
98.08
Catalyst
Fisher Scientific
Iron Powder (Fe)
Fe
55.84
Reducing Agent
Alfa Aesar
Hydrochloric Acid (HCl), concentrated
HCl
36.46
Acidic Medium
VWR
Methanol (MeOH)
CH₃OH
32.04
Solvent
EMD Millipore
Deionized Water
H₂O
18.02
Solvent/Washing
---
Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
Neutralizing Agent
J.T. Baker
Part 2: Synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one
2-amino-4-methoxy-5-methylbenzoic acid
C₉H₁₁NO₃
181.19
Key Intermediate
Synthesized in Part 1
Formamide
CH₃NO
45.04
Reactant & Solvent
Acros Organics
Ethanol (EtOH)
C₂H₅OH
46.07
Recrystallization Solvent
Pharmco-Aaper
Experimental Protocols
Part 1: Synthesis of 2-amino-4-methoxy-5-methylbenzoic acid
This initial phase focuses on the preparation of the crucial substituted anthranilic acid derivative. The synthetic strategy involves the nitration of 4-methoxy-3-methylbenzoic acid, followed by the reduction of the nitro group to an amine.
Step 1a: Nitration of 4-Methoxy-3-methylbenzoic acid to 4-Methoxy-5-methyl-2-nitrobenzoic acid
The introduction of a nitro group ortho to the amino precursor is a critical step. The methoxy and methyl groups on the aromatic ring are activating and ortho-, para-directing. Nitration is directed to the position ortho to the methoxy group and meta to the carboxyl group.
Protocol:
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (50 mL).
Cool the flask in an ice-salt bath to 0-5 °C.
Slowly add 4-methoxy-3-methylbenzoic acid (10 g, 60.2 mmol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
Prepare a nitrating mixture by cautiously adding fuming nitric acid (6 mL) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled in an ice bath.
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-45 minutes, maintaining the reaction temperature at 0-5 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
The precipitated solid, 4-methoxy-5-methyl-2-nitrobenzoic acid, is collected by vacuum filtration and washed with copious amounts of cold deionized water until the washings are neutral to litmus paper.
The crude product can be purified by recrystallization from an ethanol-water mixture.
Step 1b: Reduction of 4-Methoxy-5-methyl-2-nitrobenzoic acid to 2-amino-4-methoxy-5-methylbenzoic acid
The reduction of the nitro group to an amine is a standard transformation. Here, we employ a classic and robust method using iron powder in an acidic medium.[5][6]
Protocol:
In a round-bottom flask fitted with a reflux condenser, create a suspension of 4-methoxy-5-methyl-2-nitrobenzoic acid (8.44 g, 40 mmol) and iron powder (13.4 g, 240 mmol) in a mixture of methanol (100 mL) and deionized water (20 mL).
Heat the mixture to reflux with vigorous stirring.
Slowly add concentrated hydrochloric acid (5 mL) dropwise via an addition funnel.
Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, filter the hot solution through a pad of Celite to remove the iron salts.
Wash the filter cake with hot methanol.
Combine the filtrates and evaporate the solvent under reduced pressure.
The resulting residue is dissolved in a minimum amount of hot water and neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
The precipitated 2-amino-4-methoxy-5-methylbenzoic acid is collected by filtration, washed with cold water, and dried in a vacuum oven.
Part 2: Synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one
This final stage employs the well-established Niementowski reaction, which involves the condensation of an anthranilic acid derivative with formamide at elevated temperatures to yield the quinazolinone ring system.[2] Formamide serves as both a reactant, providing the C2 carbon of the quinazolinone ring, and as a high-boiling solvent.[1]
Protocol:
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxy-5-methylbenzoic acid (5.43 g, 30 mmol) and an excess of formamide (30 mL).
Heat the reaction mixture to 150-160 °C in a sand bath or using a heating mantle.
Maintain this temperature with constant stirring for 4-6 hours. The reaction can be monitored by TLC.
Upon completion, allow the reaction mixture to cool to room temperature, during which the product will precipitate.
Pour the cooled mixture into cold water (100 mL) and stir for 30 minutes to ensure complete precipitation and to dissolve excess formamide.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the crude product thoroughly with cold water and then with a small amount of cold ethanol.
For further purification, the crude 6-Methoxy-7-methylquinazolin-4(1H)-one can be recrystallized from ethanol or a mixture of ethanol and water to yield a pure crystalline solid.
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis protocols described above.
Caption: Workflow for the synthesis of the key intermediate.
Caption: Workflow for the final product synthesis.
References
JPS5726652A - Reduction of nitrobenzoic acid.
Synthesis of 4-Methoxymethylbenzoic Acid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
Niementowski synthesis of quinazolinones. ResearchGate. [Link]
Application Notes and Protocols for the Synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one
Introduction The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, serving as the core structure in numerous therapeutic agents.[1] Specifically, 6-M...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, serving as the core structure in numerous therapeutic agents.[1] Specifically, 6-Methoxy-7-methylquinazolin-4(1H)-one is a key building block in medicinal chemistry, offering a versatile platform for the development of novel drug candidates. This technical guide provides a comprehensive overview of robust cyclization methods for the preparation of this target molecule, tailored for researchers, scientists, and professionals in drug development.
This document outlines a reliable synthetic strategy commencing from commercially available precursors, focusing on both classical and modern energy-efficient cyclization techniques. We will delve into the mechanistic underpinnings of these transformations, providing detailed, step-by-step protocols to ensure reproducible and high-yielding syntheses.
Synthetic Strategy Overview
The principal synthetic approach for constructing the 6-Methoxy-7-methylquinazolin-4(1H)-one core involves a two-stage process. The first stage is the synthesis of the crucial intermediate, 2-amino-4-methoxy-5-methylbenzoic acid . The second stage focuses on the cyclization of this anthranilic acid derivative with a suitable one-carbon source, typically formamide, to yield the desired quinazolinone.
Figure 1: General synthetic workflow for 6-Methoxy-7-methylquinazolin-4(1H)-one.
PART 1: Synthesis of 2-Amino-4-methoxy-5-methylbenzoic Acid
This pivotal anthranilic acid derivative is prepared via a two-step sequence involving nitration followed by reduction.
Step 1.1: Nitration of 4-Methoxy-3-methylbenzoic Acid
The introduction of a nitro group at the 2-position of 4-methoxy-3-methylbenzoic acid is achieved through electrophilic aromatic substitution. The methoxy and methyl groups direct the incoming nitro group to the ortho and para positions. Due to steric hindrance from the adjacent methyl group and the activating effect of the methoxy group, the primary product is the desired 2-nitro derivative.
Reaction Scheme:
Protocol: Synthesis of 4-Methoxy-5-methyl-2-nitrobenzoic Acid
Reagent/Parameter
Value
Starting Material
4-Methoxy-3-methylbenzoic acid
Nitrating Agent
Fuming Nitric Acid (HNO₃) in Acetic Anhydride (Ac₂O)
Solvent
Acetic Anhydride
Temperature
0-5 °C
Reaction Time
2-3 hours
Procedure:
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 4-methoxy-3-methylbenzoic acid (1.0 eq) in acetic anhydride (5-10 vol).
Cool the suspension to 0 °C in an ice-salt bath.
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred suspension, ensuring the temperature does not exceed 5 °C.
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
The precipitated product, 4-methoxy-5-methyl-2-nitrobenzoic acid, is collected by vacuum filtration.
Wash the solid with cold water until the filtrate is neutral and then dry under vacuum. The product can be further purified by recrystallization from ethanol/water.
Step 1.2: Reduction of 4-Methoxy-5-methyl-2-nitrobenzoic Acid
The nitro group is subsequently reduced to an amine to furnish the target anthranilic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
Protocol: Synthesis of 2-Amino-4-methoxy-5-methylbenzoic Acid
Reagent/Parameter
Value
Starting Material
4-Methoxy-5-methyl-2-nitrobenzoic acid
Reducing Agent
Hydrogen gas (H₂)
Catalyst
10% Palladium on Carbon (Pd/C)
Solvent
Methanol or Ethanol
Temperature
Room Temperature
Pressure
Atmospheric (balloon) or 50 psi
Reaction Time
4-6 hours
Procedure:
To a solution of 4-methoxy-5-methyl-2-nitrobenzoic acid (1.0 eq) in methanol (10-20 vol) in a hydrogenation vessel, add 10% Pd/C (5-10 mol%).
Seal the vessel and purge with hydrogen gas.
Stir the reaction mixture under a hydrogen atmosphere (balloon or at 50 psi) at room temperature for 4-6 hours. Monitor the reaction by TLC.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
Wash the Celite® pad with methanol.
Concentrate the filtrate under reduced pressure to yield 2-amino-4-methoxy-5-methylbenzoic acid as a solid. This product is often of sufficient purity for the subsequent cyclization step.
PART 2: Cyclization Methods for 6-Methoxy-7-methylquinazolin-4(1H)-one
The final step in the synthesis is the construction of the quinazolinone ring. The Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, is a classic and reliable method.[2][3] We present protocols for both conventional heating and microwave-assisted synthesis.
This traditional method involves heating the anthranilic acid with an excess of formamide, which serves as both the reactant and the solvent.[4]
Figure 2: Workflow for conventional synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one.
Protocol: Conventional Synthesis
Parameter
Value
Reactant Ratio (Anthranilic Acid:Formamide)
1:5 (molar)
Temperature
150-160 °C
Reaction Time
4-6 hours
Yield (Typical)
60-75%
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methoxy-5-methylbenzoic acid (1.0 eq) and formamide (5.0 eq).
Heat the reaction mixture in an oil bath to 150-160 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature.
Pour the cooled reaction mixture into cold water with stirring.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold water and then dry.
The crude product can be purified by recrystallization from ethanol or methanol to afford pure 6-Methoxy-7-methylquinazolin-4(1H)-one.
Method B: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by drastically reducing reaction times and often improving yields, aligning with the principles of green chemistry.[5][6][7]
Figure 3: Workflow for microwave-assisted synthesis.
Protocol: Microwave-Assisted Synthesis
Parameter
Value
Reactant Ratio (Anthranilic Acid:Formamide)
1:4 (molar)
Temperature
170-180 °C
Reaction Time
10-20 minutes
Yield (Typical)
85-95%
Procedure:
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-amino-4-methoxy-5-methylbenzoic acid (1.0 eq) and formamide (4.0 eq).
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a constant temperature of 170-180 °C for 10-20 minutes.
After the irradiation is complete, cool the vessel to room temperature.
Pour the reaction mixture into cold water and stir to induce precipitation.
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from ethanol or methanol for further purification.
The synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one can be efficiently achieved through the cyclization of 2-amino-4-methoxy-5-methylbenzoic acid with formamide. While conventional heating provides a reliable method, microwave-assisted synthesis offers a superior alternative in terms of reaction time, yield, and energy consumption. The protocols detailed herein provide a solid foundation for researchers to produce this valuable heterocyclic building block for applications in drug discovery and development.
References
Wang, K., Zhang, X. Q., Zhu, J., Chen, Q., Zhang, Z. Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3361-3363.
Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Advances.
Hazarkhani, H., & Karimi, B. (2003). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
Li, J. J., et al. (2007). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
Chakravarti, S. N., Ganapati, K., & Aravamudhachari, S. (1936). 28. Nitration of m-Methoxycinnamic Acid. Journal of the Chemical Society (Resumed), 171-172.
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
Google Patents. (n.d.). 3-Amino-4-methoxy acetanilide (II)
One-Pot Synthesis of Substituted Quinazolin-4(1H)-ones: A Senior Application Scientist's Guide
Introduction: The Enduring Significance of the Quinazolinone Scaffold The quinazolin-4(1H)-one core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Quinazolinone Scaffold
The quinazolin-4(1H)-one core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and analgesic properties.[2] The allure of the quinazolinone scaffold in drug discovery is further amplified by its presence in several marketed drugs.[3] Consequently, the development of efficient, cost-effective, and environmentally benign synthetic methodologies for constructing this vital framework remains a focal point of contemporary organic and medicinal chemistry.
This technical guide provides an in-depth exploration of one-pot synthesis strategies for substituted quinazolin-4(1H)-ones. Moving beyond a mere recitation of procedures, this document elucidates the mechanistic underpinnings and rationale behind various experimental designs. It is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of these valuable heterocyclic compounds.
Strategic Approaches to One-Pot Quinazolinone Synthesis
The elegance of one-pot synthesis lies in its ability to orchestrate multiple reaction steps in a single flask, thereby minimizing purification steps, reducing solvent waste, and enhancing overall efficiency.[4] This guide categorizes the prevalent one-pot strategies into three major classes: metal-catalyzed, metal-free and organocatalyzed, and microwave-assisted methodologies. Each section will delve into the core principles, showcase representative protocols, and present a comparative analysis of their substrate scope and yields.
Metal-Catalyzed One-Pot Syntheses: Harnessing the Power of Transition Metals
Transition metal catalysis offers a powerful toolkit for the construction of quinazolin-4(1H)-ones, often enabling transformations that are challenging to achieve through other means. Copper, palladium, and iron catalysts are among the most frequently employed metals in these synthetic endeavors.
Copper catalysts, prized for their low cost and versatile reactivity, are extensively used in the one-pot synthesis of quinazolinones. A common and effective strategy involves a three-component reaction of an isatoic anhydride, an amine, and an aldehyde or its equivalent.
A plausible mechanistic pathway for the copper-catalyzed synthesis is depicted below. The reaction is initiated by the copper-catalyzed coupling of the starting materials, followed by a series of intramolecular cyclizations and subsequent oxidation to furnish the aromatic quinazolinone ring.
Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol details a copper(I)-iodide-catalyzed three-component reaction between isatoic anhydride, an aryl nitrile, and ammonium acetate, which serves as the ammonia source.[4]
Materials:
Isatoic Anhydride
Aryl Nitrile (various substituted)
Ammonium Acetate (NH₄OAc)
Copper(I) Iodide (CuI)
Procedure:
In a round-bottom flask, combine isatoic anhydride (1.0 mmol), the desired aryl nitrile (1.0 mmol), and ammonium acetate (4.0 mmol).
Add copper(I) iodide (10 mol%).
Heat the reaction mixture at 120 °C for 4 hours under solvent-free conditions.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted quinazolin-4(3H)-one.
Data Presentation: Substrate Scope of Copper-Catalyzed Synthesis
Entry
Aryl Nitrile
Product
Yield (%)
1
Benzonitrile
2-Phenylquinazolin-4(3H)-one
92
2
4-Chlorobenzonitrile
2-(4-Chlorophenyl)quinazolin-4(3H)-one
88
3
4-Methylbenzonitrile
2-(p-Tolyl)quinazolin-4(3H)-one
95
4
4-Methoxybenzonitrile
2-(4-Methoxyphenyl)quinazolin-4(3H)-one
90
Palladium catalysis offers a distinct and powerful approach, particularly through carbonylative cyclization reactions. This strategy often involves the use of carbon monoxide (CO) as a C1 source to construct the carbonyl group of the quinazolinone ring.
Protocol 2: Palladium-Catalyzed Four-Component Synthesis of N-Substituted Quinazolin-4(3H)-ones
This protocol describes a palladium-catalyzed four-component reaction for the one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones from 2-bromoanilines, amines, orthoesters, and carbon monoxide.
Materials:
2-Bromoaniline (or substituted derivatives)
Primary Amine (aliphatic or aromatic)
Trimethyl Orthoformate (or other orthoesters)
Palladium(II) Acetate (Pd(OAc)₂)
1,3-Bis(diphenylphosphino)propane (dppp)
Potassium Carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Carbon Monoxide (CO) gas
Procedure:
To a high-pressure reactor, add 2-bromoaniline (1.0 mmol), the primary amine (1.2 mmol), trimethyl orthoformate (2.0 mmol), palladium(II) acetate (2 mol%), and dppp (4 mol%).
Add potassium carbonate (2.0 mmol) and DMF (5 mL).
Pressurize the reactor with carbon monoxide (10 bar).
Heat the reaction mixture at 120 °C for 24 hours.
After cooling to room temperature, carefully vent the CO pressure.
Dilute the reaction mixture with water and extract with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel to yield the desired N-substituted quinazolin-4(3H)-one.
Metal-Free and Organocatalyzed One-Pot Syntheses: A Greener Approach
The development of metal-free and organocatalytic one-pot syntheses of quinazolin-4(1H)-ones aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. These methods often rely on the use of readily available and environmentally benign catalysts.
Simple Brønsted acids, such as p-toluenesulfonic acid (p-TSA), can efficiently catalyze the one-pot synthesis of quinazolinones from anthranilamides and aldehydes.[5] The reaction proceeds through a cyclocondensation followed by an oxidative dehydrogenation step.
Protocol 3: p-TSA Catalyzed One-Pot Synthesis of 2-Arylquinazolin-4(3H)-ones
This protocol outlines a one-pot synthesis of 2-arylquinazolin-4(3H)-ones from 2-aminobenzamide and aromatic aldehydes using p-toluenesulfonic acid as the catalyst.[6]
Materials:
2-Aminobenzamide
Aromatic Aldehyde (various substituted)
p-Toluenesulfonic Acid Monohydrate (p-TSA·H₂O)
Phenyliodine Diacetate (PIDA)
Tetrahydrofuran (THF)
Procedure:
In a round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in THF (10 mL).
Add p-TSA·H₂O (20 mol%) to the solution.
Reflux the reaction mixture for 2-4 hours, monitoring the formation of the dihydroquinazolinone intermediate by TLC.
Once the formation of the intermediate is complete, add PIDA (1.2 mmol) to the reaction mixture.
Continue to stir the reaction at room temperature for an additional 1-2 hours.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinazolin-4(3H)-one.
Data Presentation: Substrate Scope of p-TSA Catalyzed Synthesis
Entry
Aromatic Aldehyde
Product
Yield (%)
1
Benzaldehyde
2-Phenylquinazolin-4(3H)-one
92
2
4-Nitrobenzaldehyde
2-(4-Nitrophenyl)quinazolin-4(3H)-one
85
3
4-Methoxybenzaldehyde
2-(4-Methoxyphenyl)quinazolin-4(3H)-one
95
4
2-Naphthaldehyde
2-(Naphthalen-2-yl)quinazolin-4(3H)-one
88
L-proline, a naturally occurring amino acid, has emerged as a versatile and environmentally friendly organocatalyst for various organic transformations, including the synthesis of quinazolinone derivatives.[7]
Protocol 4: L-Proline Catalyzed One-Pot Synthesis of Octahydroquinazolinones
This protocol describes the L-proline catalyzed one-pot, three-component synthesis of octahydroquinazolinone derivatives from an aromatic aldehyde, 1,3-cyclohexanedione, and urea or thiourea at room temperature.[7]
Materials:
Aromatic Aldehyde (various substituted)
1,3-Cyclohexanedione
Urea or Thiourea
L-Proline
Procedure:
In a flask, mix the aromatic aldehyde (5 mmol), 1,3-cyclohexanedione (5 mmol), and urea (or thiourea) (5 mmol).
Add L-proline (10 mol%) to the mixture.
Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes, as indicated by the formation of a precipitate.
Add ice-cold water to the reaction mixture and stir for an additional 5 minutes.
Filter the solid product and wash with cold water.
Recrystallize the crude product from ethanol to obtain the pure octahydroquinazolinone derivative.
Microwave-Assisted One-Pot Synthesis: The Advantage of Rapid Heating
Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods.[2]
Protocol 5: Solvent-Free, Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol details a solvent-free, one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, a primary amine, and an orthoester under microwave irradiation.[8]
Materials:
Isatoic Anhydride
Primary Amine (aliphatic or aromatic)
Triethyl Orthoacetate (or other orthoesters)
Procedure:
In a microwave-safe vessel, combine isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and triethyl orthoacetate (1.2 mmol).
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at 140 °C for 20-30 minutes.
After the reaction is complete, allow the vessel to cool to room temperature.
The crude product can often be purified by simple trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography if necessary.
Data Presentation: Comparison of Conventional Heating vs. Microwave Irradiation
Entry
Amine
Method
Time
Yield (%)
1
Aniline
Conventional (120 °C)
5 h
85
2
Aniline
Microwave (140 °C)
20 min
92
3
Benzylamine
Conventional (120 °C)
5 h
82
4
Benzylamine
Microwave (140 °C)
25 min
90
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic workflows, the following diagrams, generated using Graphviz, illustrate the logical flow of the key one-pot strategies discussed.
Figure 1: Overview of one-pot synthesis strategies for quinazolin-4(1H)-ones.
Figure 2: Generalized mechanistic pathway for one-pot quinazolinone synthesis.
Conclusion and Future Perspectives
The one-pot synthesis of substituted quinazolin-4(1H)-ones has witnessed significant advancements, with a diverse array of methodologies now available to the synthetic chemist. The choice of a particular strategy will invariably depend on factors such as the desired substitution pattern, the availability of starting materials, and considerations of cost and environmental impact. Metal-catalyzed reactions offer broad substrate scope and high efficiency, while metal-free and organocatalyzed approaches provide a greener alternative. Microwave-assisted synthesis stands out for its remarkable rate acceleration and potential for solvent-free conditions.
Future research in this field will likely focus on the development of even more sustainable and atom-economical one-pot procedures. The exploration of novel catalytic systems, including nanocatalysts and biocatalysts, holds considerable promise. Furthermore, the application of flow chemistry to the one-pot synthesis of quinazolinones could offer advantages in terms of scalability, safety, and process control, paving the way for the continuous and efficient production of these medicinally important compounds.
References
A facile synthesis of quinazolin-4(3H)-ones via copper-catalyzed one-pot, three-component tandem reaction. (2017). ResearchGate. [Link]
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. [Link]
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
Preparation of 2,3-Disubstituted Quinazoline-4(3H)-One Derivatives in the Presence of CuO/Graphene Oxide as an Effective Catalyst. (2025). Journal of Nanostructures. [Link]
A Simple and Convenient Synthesis of 2, 3-dihydroquinazolin-4(1H)-one Derivatives using MgFe2O4@SiO2-SO3H Catalyst. (n.d.). Advanced Materials Letters. [Link]
Synthesis of 2-arylquinazolin-4(3H)-ones from the reaction of 2-aminobenzamides with aryl halides and tert-butyl isocyanide. (n.d.). ResearchGate. [Link]
Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2020). ACS Publications. [Link]
One-pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. (n.d.). ResearchGate. [Link]
One-pot synthesis and antimicrobial activities of some 2-aryl/alkyl, 3-aminoqninazolin-4(3H)-ones. (2025). ResearchGate. [Link]
546+933 synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. (n.d.). Development of Science. [Link]
Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. (n.d.). PMC. [Link]
One-pot synthesis of quinazolin-4(3
)-ones and 2,3-dihydroquinazolin-4(1). (n.d.). Semantic Scholar. [Link]
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (2015). RSC Publishing. [Link]
Comparison of various catalysts in synthesis of 1-substituted 1H-tetrazoles. (n.d.). ResearchGate. [Link]
Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. (2025). PMC. [Link]
Solvent Free One Pot Microwave Synthesis of Quinazolin 4-(3H)-One Derivatives with their Antibacterial and Antifungal Activity. (2015). ResearchGate. [Link]
Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1 H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3 H)-ones catalyzed by Bi(NO 3) 3·5H 2O: Investigating the role of the catalyst. (2025). ResearchGate. [Link]
One Pot three component organocatalyzed synthesis of octahydroquinazolinones. (n.d.). Journal of Saudi Chemical Society. [Link]
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers. [Link]
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). (n.d.). PMC. [Link]
Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]
Efficient one-pot synthesis of 2,3-dihydroquinazoline-4(1H)-ones promoted by FeCl3/neutral Al2O3. (2019). ResearchGate. [Link]
Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. (n.d.). Florida Gulf Coast University. [Link]
Technical Application Note: Scalable Synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one
Executive Summary This application note details the robust chemical synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one (CAS: N/A for specific isomer, analogous to Gefitinib intermediates). While the user request specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the robust chemical synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one (CAS: N/A for specific isomer, analogous to Gefitinib intermediates). While the user request specifies "from anthranilic acid," chemical causality dictates that the starting material must be the specific derivative 2-amino-5-methoxy-4-methylbenzoic acid . Unsubstituted anthranilic acid cannot be regioselectively functionalized to this specific core efficiently after cyclization.
This guide presents a linear, high-yield workflow :
Precursor Validation: Synthesis/Sourcing of 2-amino-5-methoxy-4-methylbenzoic acid.
Cyclization: Condensation with Formamidine Acetate (Method A - Preferred) or Formamide (Method B - Classic).
To achieve the 6-methoxy-7-methyl substitution pattern, the benzene ring of the quinazolinone must carry these groups prior to heterocyclic ring closure. The synthesis relies on the Niementowski reaction logic, condensing a 2-aminobenzoic acid (anthranilic acid derivative) with a C1 synthon (formamide or formamidine).
Mechanistic Pathway (DOT Visualization)
Figure 1: Synthetic pathway from benzoic acid precursor to the final quinazolinone scaffold.
Critical Reagents & Safety (E-E-A-T)
Reagent
Role
Hazards
Handling Protocol
2-Amino-5-methoxy-4-methylbenzoic acid
Core Scaffold
Irritant
Store under inert gas; light sensitive.
Formamidine Acetate
Cyclizing Agent
Irritant, Hygroscopic
Preferred over Formamide for milder conditions and cleaner profiles.
2-Methoxyethanol
Solvent
Reproductive Toxin
Use in fume hood only. Alternative: n-Butanol.
Ammonium Acetate
Additive
Irritant
Used if cyclizing with triethyl orthoformate.
Safety Warning: 2-Methoxyethanol is a known reproductive toxin. If safety regulations prohibit its use, n-Butanol (bp 117°C) is a validated "green" alternative that maintains the necessary reaction temperature.
Experimental Protocols
Phase 1: Preparation of the Anthranilic Acid Precursor
Note: If 2-amino-5-methoxy-4-methylbenzoic acid is commercially available, skip to Phase 2.
Objective: Regioselective nitration followed by reduction.[1]
Nitration: Dissolve 3-methoxy-4-methylbenzoic acid (1.0 eq) in conc. H₂SO₄ at 0°C. Dropwise add fuming HNO₃ (1.05 eq). The methoxy group directs the nitro group para to itself (position 6 of the benzoic acid), which is the required position.
Quench: Pour onto ice water. Filter the yellow precipitate (2-nitro-5-methoxy-4-methylbenzoic acid ).
Reduction: Suspend the nitro compound in Methanol/THF (1:1). Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi for 4 hours. Filter catalyst and concentrate to yield the amino acid .[2]
Phase 2: Cyclization to Quinazolin-4(1H)-one
This protocol uses Formamidine Acetate , which typically provides higher yields (85-95%) and cleaner reaction profiles than the traditional Formamide reflux method [1].
Materials:
2-Amino-5-methoxy-4-methylbenzoic acid: 10.0 g (51.2 mmol)
Formamidine Acetate: 8.0 g (76.8 mmol, 1.5 eq)
2-Methoxyethanol (or n-Butanol): 100 mL
Equipment: 250 mL Round Bottom Flask, Reflux Condenser, Inert Gas (N₂) line.
Step-by-Step Procedure:
Setup: Charge the flask with the amino acid and solvent. Stir to create a suspension.
Addition: Add Formamidine Acetate in one portion.
Reaction: Heat the mixture to reflux (approx. 125°C).
Observation: The suspension will typically dissolve into a clear solution as the temperature rises, followed by the gradual precipitation of the product as the reaction proceeds (approx. 3-6 hours).
Monitoring: Check by TLC (DCM:MeOH 95:5) or HPLC.[3] The starting material peak should disappear completely.
Workup:
Cool the reaction mixture to room temperature (20-25°C).
Stir for 1 hour to maximize precipitation.
Cool further to 0-5°C in an ice bath for 30 minutes.
Isolation: Filter the solid under vacuum.
Wash 1: Cold solvent (Methoxyethanol or n-Butanol, 10 mL).
Wash 2: Water (2 x 20 mL) to remove residual acetate salts.
Wash 3: Cold Acetone (10 mL) to assist drying.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Alternative Method (Cost-Effective):
If Formamidine Acetate is unavailable, reflux the amino acid in Formamide (5 volumes) at 140-150°C for 6 hours. Note that this method often requires recrystallization from DMF/Ethanol to remove tarry byproducts [2].
Use anhydrous solvent; add 0.5 eq extra Formamidine Acetate and reflux 2h longer.
Dark Product
Oxidation during reflux (esp. Method B).
Ensure vigorous N₂ sparging; keep temp <155°C.
Low Yield
Product solubility in mother liquor.
Cool to 0°C before filtering; concentrate mother liquor to half volume.
References
Chandregowda, V., et al. (2007). "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride." European Journal of Organic Chemistry. (Context: Validates formamidine acetate cyclization efficiency).
Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from anthranilic acid." Tetrahedron. (Context: Comparison of Niementowski variations).
Patent CN104130199A. "Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)." (Context: Industrial conditions for 6,7-substituted quinazolinones).
Application Note: Strategic Utilization of 6-Methoxy-7-methylquinazolin-4(1H)-one in Kinase Inhibitor Design
Abstract & Strategic Overview 6-Methoxy-7-methylquinazolin-4(1H)-one represents a critical "privileged scaffold" in medicinal chemistry, specifically within the design of Type I ATP-competitive kinase inhibitors. While t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
6-Methoxy-7-methylquinazolin-4(1H)-one represents a critical "privileged scaffold" in medicinal chemistry, specifically within the design of Type I ATP-competitive kinase inhibitors. While the 6,7-dimethoxy motif (found in Gefitinib and Erlotinib) is the industry standard, the 6-methoxy-7-methyl substitution pattern offers a unique pharmacological profile.
Replacing the 7-methoxy group with a 7-methyl group alters the electron density of the quinazoline ring and changes the metabolic liability of the molecule (removing a potential O-dealkylation site). This Application Note provides a rigorous, field-validated guide for activating and coupling this intermediate to generate libraries of bioactive molecules targeting EGFR, VEGFR, and other receptor tyrosine kinases (RTKs).
Key Applications
Bioisosteric Replacement: Probing Steric/Electronic effects at the solvent-exposed region of the ATP binding pocket.
Metabolic Stability: Reducing clearance by eliminating the 7-position ether linkage.
Library Synthesis: Serving as a core module for divergent synthesis via
coupling.
Physicochemical Profile & Handling
Property
Description
Appearance
Off-white to pale yellow solid
Solubility
Low in water; Soluble in DMSO, DMF, hot EtOH, and AcOH
Stability
Stable under ambient conditions; Hygroscopic (store desiccated)
Reactivity
Nucleophilic at N1/O (tautomeric); Electrophilic at C4 upon activation
Handling
Irritant. Use standard PPE. Avoid dust inhalation.
Synthetic Protocols
The utility of this intermediate hinges on the efficient activation of the C4-position, converting the inert lactam (quinazolinone) into a reactive electrophile (4-chloroquinazoline).
Protocol A: Activation via Deoxychlorination
Objective: Synthesize 4-Chloro-6-methoxy-7-methylquinazoline .
Mechanism: Nucleophilic attack of the lactam oxygen on phosphorus, followed by chloride displacement and aromatization.
-Diisopropylethylamine (DIPEA) or -Diethylaniline (1.5 eq)
Solvent: Toluene (optional, can run neat in
)
Step-by-Step Methodology
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an argon inlet.
Addition: Charge the flask with the quinazolinone substrate. If using a co-solvent, add anhydrous Toluene now.
Activation: Add
slowly via syringe. Caution: Exothermic.
Catalysis: Add DIPEA dropwise. The base captures the HCl byproduct, preventing protonation of the N1 position which would deactivate the ring.
Reflux: Heat the system to 90–105°C for 3–5 hours.
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar, stays at baseline) should disappear; the product (less polar) will move up.
Workup (Critical for Purity):
Cool the mixture to RT.
Remove excess
under reduced pressure (rotary evaporator with a caustic trap).
Azeotrope the residue twice with Toluene to remove trace
.
Quenching: Slowly pour the residue onto crushed ice/sat.
with vigorous stirring. Maintain pH ~8.
Isolation: Extract with DCM (
). Dry organic layer over , filter, and concentrate.
Yield: Expect 85–95% of a yellow/tan solid. This intermediate is hydrolytically unstable; store under Argon at -20°C or use immediately.
Protocol B:
Coupling (Library Generation)
Objective: Couple the 4-chloro intermediate with an aniline nucleophile (e.g., 3-chloro-4-fluoroaniline) to form the active inhibitor.
before use; dry quinazolinone in a vacuum oven at 50°C overnight.
Problem: Reversion to starting material during workup.
Root Cause:[2][3][4][5][6] The 4-chloro intermediate is highly reactive with water at acidic pH.
Solution: Quench into a basic solution (
) and keep temperature < 5°C.
References
Zhang, G., et al. (2013).[7] "Isolation of highly pure erlotinib hydrochloride by recrystallization after nucleophilic substitution of an impurity with piperazine."[7] Research on Chemical Intermediates.
Knesl, P., et al. (2006).[7] "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules, 11(4), 286-297.[7]
GuideChem. "How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ."
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[7][8] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276. (Foundational SAR reference for 6,7-substitution).
Technical Support Center: Catalyst Selection for Methoxy-Methyl Quinazolinone Synthesis
Prepared by the Senior Application Scientist Team Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigati...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection and reaction optimization, specifically for the synthesis of methoxy-methyl substituted quinazolinones. We understand that while the quinazolinone core is a privileged scaffold in medicinal chemistry, the success of its synthesis is highly dependent on a well-chosen catalytic system.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into why certain catalysts are chosen, how to troubleshoot common experimental failures, and how to optimize your reaction for maximal yield and purity.
Part 1: Frequently Asked Questions - Foundational Catalyst Selection
This section addresses the initial, high-level questions researchers face when designing their synthetic strategy.
Q1: What are the primary classes of catalysts used for synthesizing quinazolinone cores, and what are their general strengths and weaknesses?
When synthesizing quinazolinones, your choice of catalyst will largely fall into two main categories: transition-metal catalysts and organocatalysts. Each has distinct advantages.
Transition-Metal Catalysts: These are the workhorses of quinazolinone synthesis and include complexes of palladium (Pd), copper (Cu), iron (Fe), and ruthenium (Ru).[3][4][5][6]
Strengths: They typically offer high catalytic activity, broad substrate scope, and the ability to form C-N and C-C bonds with high efficiency. Palladium and copper, in particular, are extensively documented for these reactions.[7][8][9] For instance, copper-catalyzed methods are often praised for their cost-effectiveness and the use of more environmentally benign metals.[10][11]
Weaknesses: The primary drawbacks are the potential for heavy metal contamination in the final product—a critical concern in pharmaceutical applications—and the cost of precious metals like palladium.[12] Catalyst poisoning by impurities and sensitivity to air or moisture can also be challenges.[13][14]
Organocatalysts: This class of metal-free, small organic molecule catalysts has gained significant traction as a "green" alternative.[1][15] Common examples include acids (p-TSA, TFA), bases (DABCO, DMAP), and iodine-based systems.[15][16]
Strengths: Organocatalysts are generally less expensive, less toxic, and less sensitive to air and moisture than their transition-metal counterparts.[1][17] This simplifies reaction setup and purification.
Weaknesses: They may require higher catalyst loadings and harsher reaction conditions (e.g., higher temperatures) to achieve the same efficiency as metal catalysts.[15] The substrate scope can sometimes be more limited.
Q2: My starting material has methoxy (-OCH₃) and methyl (-CH₃) groups. How do these substituents influence my choice of catalyst and reaction conditions?
The electronic nature of your substituents is a critical factor. Both methoxy and methyl groups are electron-donating groups (EDGs).
Electronic Effects: The presence of EDGs like methoxy or methyl on the anthranilamide or 2-aminobenzonitrile starting material increases the nucleophilicity of the amino group.[15] This is generally favorable, as it can accelerate the rate of key bond-forming steps, such as the initial nucleophilic attack. In many reported syntheses, substrates with these groups lead to higher product yields.[15]
Catalyst Compatibility: This enhanced nucleophilicity is well-tolerated by a wide range of catalysts.
For palladium and copper systems , the increased electron density on the aromatic ring can facilitate oxidative addition and other steps in the catalytic cycle. Ligand choice remains important to modulate reactivity.[8][18]
For organocatalytic systems , particularly acid-catalyzed condensations, the more nucleophilic amine readily participates in the initial cyclization steps.[15]
Potential Downsides: While generally beneficial, highly activated aromatic rings can sometimes be prone to undesired side reactions, such as over-oxidation or electrophilic aromatic substitution, if the conditions are not properly controlled. Careful optimization of oxidant concentration (if used) and temperature is advised.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section is formatted to directly address the common problems encountered in the lab.
Q3: My reaction yield is extremely low or I'm seeing no product formation. What are the most likely catalytic-related causes and how do I fix them?
Low yield is a multifaceted problem. A systematic approach, starting with the catalyst system, is the best way to diagnose the issue.
Caption: Troubleshooting Decision Tree for Low Yield.
Inactive Catalyst: This is the most common culprit.
Cause: Transition metal catalysts (especially Palladium) can be poisoned by impurities like sulfur or halides from starting materials or previous reactions. Heterogeneous catalysts can lose activity over time.
Solution: Always use a fresh batch of catalyst for critical experiments. If using a Pd catalyst, consider adding a ligand like Xantphos or dppe, which can stabilize the catalytic species and improve turnover.[19][20] For copper catalysts, ligands such as N,N'-dimethylethylenediamine (DMEDA) have been shown to be effective.[8]
Suboptimal Reaction Conditions: The catalyst's activity is highly dependent on its environment.
Cause: The chosen solvent or temperature may not be suitable for your specific substrate and catalyst combination. For instance, polar solvents like DMF or even water can be highly effective for some quinazolinone syntheses, while non-polar solvents like toluene are ineffective in the same system.[13][21]
Solution: Perform a systematic screen of both temperature and solvent. Run small-scale parallel reactions in different solvents (e.g., Toluene, Dioxane, DMF, Acetonitrile) and at various temperatures (e.g., Room Temp, 80 °C, 120 °C) to identify the optimal conditions.[13][14]
Atmosphere Sensitivity:
Cause: Many catalytic cycles, particularly those involving Pd(0) species, are sensitive to oxygen.[14] Similarly, moisture can hydrolyze key intermediates or reagents.
Solution: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried and reagents are anhydrous where necessary.
Q4: I'm getting my product, but it's contaminated with side products. How can the catalytic system be modified to improve selectivity?
Side product formation often points to a catalyst that is either too reactive or not selective enough, or reaction conditions that favor alternative pathways.
Over-Oxidation or Decomposition:
Cause: In oxidative cyclization reactions, using an oxidant that is too strong or in too high a concentration can lead to degradation of the desired product or formation of undesired oxidized species.
Solution: Screen different oxidants (e.g., O₂, TBHP, K₂S₂O₈) and carefully titrate the number of equivalents used.[15][16] Sometimes, simply running the reaction open to the air provides a sufficient, mild oxidative environment.[22]
Incomplete Cyclization / Dimerization:
Cause: If the final cyclization step is slow, linear intermediates can accumulate and react with each other, forming dimers or other side products. This can be an issue if the catalyst is not efficient at promoting the final ring-closing step.
Solution:
Increase Catalyst Loading: A higher catalyst concentration can increase the rate of the desired intramolecular reaction relative to undesired intermolecular side reactions.
Change the Ligand (for Pd/Cu): Bulky electron-rich ligands on the metal center can often promote difficult reductive elimination or C-N bond-forming steps, favoring the desired cyclization.
Switch Catalyst Class: If a particular metal catalyst is proving unselective, consider an organocatalytic approach. For example, an acid catalyst like p-toluenesulfonic acid (p-TSA) can be very effective at promoting clean cyclization following condensation.[23]
Part 3: Experimental Protocols & Methodologies
This section provides actionable, step-by-step procedures for key workflows.
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a parallel screening approach to efficiently identify a lead catalyst candidate for your methoxy-methyl quinazolinone synthesis.
Objective: To compare the efficacy of different catalyst classes (e.g., Cu, Pd, Organocatalyst) under a standard set of conditions.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Process Chemistry Support Hub.Ticket ID: SC-QNZ-007
Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Status: Active
Executive Summary & Route Selection
You are scaling up the synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one . This is a critical scaffold, structurally analogous to the core of kinase inhibitors like Vandetanib (ZD6474) .
In a discovery setting (<5g), you might use formamide at
. Do not use this route for scale-up (>100g). It suffers from thermal degradation, sublimation of reagents, and "tar" formation.
The Recommended Scale-Up Route:Cyclocondensation using Formamidine Acetate.
This route offers milder conditions (
), higher purity profiles, and easier work-up (filtration vs. extraction).
Workflow Visualization
Caption: Optimized process flow for the cyclocondensation of 2-aminobenzoate precursors using formamidine acetate.
Standard Operating Procedure (Scale-Up Optimized)
Scale: 1.0 kg Input (Starting Material)
Reaction Type: Heterogeneous Slurry to Homogeneous Solution (Transient) to Precipitate.
Materials Table
Component
Role
Eq.
Qty (Approx)
Critical Quality Attribute
Methyl 2-amino-5-methoxy-4-methylbenzoate
Precursor
1.0
1.0 kg
Purity >98% (HPLC); Dry (<0.5% water)
Formamidine Acetate
Cyclizing Agent
1.5
~0.75 kg
Hygroscopic. Must be free-flowing white crystals.
2-Methoxyethanol
Solvent
10 vol
10 L
BP: . Solubilizes intermediate better than EtOH.
Ethanol (Absolute)
Wash Solvent
5 vol
5 L
For removing residual formamidine salts.
Step-by-Step Protocol
Inerting: Charge the reactor with Nitrogen (
). Oxygen causes oxidative darkening of the aniline precursor.
Charging: Load the Methyl 2-amino-5-methoxy-4-methylbenzoate and 2-Methoxyethanol . Start stirring.
Note: The starting material (SM) may not fully dissolve at room temperature (RT).
Reagent Addition: Add Formamidine Acetate (1.5 eq) in a single portion.
Heating: Ramp temperature to reflux (
) over 45 minutes.
Observation: The mixture often clears to a solution around
, then reprecipitates the product rapidly.
Reaction: Hold at reflux for 4–6 hours.
IPC (In-Process Control): Check HPLC after 4 hours. Target: <1.0% SM.
Cooling: Cool slowly to
.
Critical: Rapid cooling traps impurities.
Filtration: Filter the thick slurry.
Washing:
Wash 1: 2-Methoxyethanol (chilled).
Wash 2: Ethanol (to remove high-boiling solvent).
Wash 3: Water (to remove residual acetate salts).
Drying: Vacuum oven at
for 12 hours.
Troubleshooting Guide (FAQ Format)
Issue 1: The "Cement" Effect (Stirring Failure)
Q: Around 2 hours into reflux, the reaction mixture became a solid block. The stirrer motor tripped. What happened?
A: This is the most common scale-up failure for quinazolinones. The product is significantly less soluble than the starting material and crystallizes rapidly, trapping solvent.
Immediate Fix: Add more solvent (up to 5 volumes) if possible. If the motor cannot restart, you may need to manually break the cake (safely) or heat without stirring (risky) to induce slight solubility.
Prevention:
Increase Dilution: Run at 12–15 volumes of solvent instead of 10.
Use n-Butanol: It has a slightly better solubility profile at reflux than methoxyethanol.
Overhead Stirring: Ensure you are using an anchor or helical impeller, not a small paddle.
Issue 2: Incomplete Conversion (Stalled Reaction)
Q: HPLC shows 5% starting material remaining after 8 hours. Adding more time isn't helping.
A: Formamidine acetate decomposes/sublimes over time. You have likely lost your reagent stoichiometry.
Solution: Cool the reaction to
, add 0.25 eq of fresh Formamidine Acetate , and return to reflux for 2 hours.
Root Cause: Moisture in the reactor or wet solvent can hydrolyze the formamidine acetate to formamide/ammonia before it reacts. Ensure the system is dry.
Issue 3: Product Discoloration (Grey/Brown Solid)
Q: The literature says the product should be white/off-white, but mine is grey.
A: This is oxidative degradation of the amino-benzoate precursor before cyclization.
Solution: Recrystallization is difficult due to low solubility. The best wash is a hot slurry in Ethanol/Water (9:1).
Prevention: Strict
sparging of the solvent before heating is mandatory.
Diagnostic Logic Tree
Use this flowchart to diagnose low yields or purity issues.
Caption: Decision matrix for correcting reaction deviations based on HPLC data.
Safety & Compliance (HSE)
Ammonia Release: The reaction generates stoichiometric quantities of ammonia gas (
).
Requirement: The reactor vent must be routed to a scrubber (water or dilute acid). Do not vent directly into the fume hood on a kg-scale.
Substitution: If safety regulations prohibit 2-Methoxyethanol, n-Butanol is the safest direct replacement, though reaction times may increase slightly.
References
Hennequin, L. F., et al. (2002).[4] Novel 4-anilinoquinazolines with C-7 basic side chains: Design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300–1312.
AstraZeneca AB. (2001). Quinazoline derivatives as VEGF inhibitors.[4][5] World Intellectual Property Organization, WO 01/32651.
Kabri, Y., et al. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 15(1), 2949-2961.
Technical Guide: Mass Spectrometry Fragmentation of 6-Methoxy-7-methylquinazolin-4(1H)-one
Executive Summary This guide details the mass spectrometric behavior of 6-Methoxy-7-methylquinazolin-4(1H)-one ( , MW: 190.20 Da), a pharmacophore often found in tyrosine kinase inhibitors and metabolic derivatives. The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the mass spectrometric behavior of 6-Methoxy-7-methylquinazolin-4(1H)-one (
, MW: 190.20 Da), a pharmacophore often found in tyrosine kinase inhibitors and metabolic derivatives.
The guide compares the two primary analytical "alternatives" for characterizing this compound: Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) . While EI provides fingerprint identification, ESI-MS/MS is the superior method for biological quantification and structural elucidation of metabolites due to the preservation of the molecular ion and controllable fragmentation (CID).
Part 1: Comparative Analysis of Ionization Alternatives
For researchers selecting an analytical platform, the choice between Soft Ionization (ESI) and Hard Ionization (EI) dictates the quality of the spectral data.
Table 1: Performance Comparison (ESI-QTOF vs. EI-Quadrupole)
Feature
Alternative A: ESI-MS/MS (Recommended)
Alternative B: EI-MS (Standard)
Primary Ion Species
Protonated Molecule (m/z 191)
Radical Cation (m/z 190)
Molecular Ion Stability
High (Base peak in MS1)
Low to Moderate (Often weak intensity)
Fragmentation Control
Tunable via Collision Energy (CE)
Fixed (70 eV standard)
Mechanism
Charge-Remote & Charge-Directed (Even-electron)
Radical-Directed (Odd-electron)
Limit of Detection (LOD)
< 1 ng/mL (High sensitivity for polar "ones")
~10-100 ng/mL
Best Application
PK/PD studies, Metabolite ID, LC-coupling
Impurity profiling, GC-coupling
Expert Insight: For 6-Methoxy-7-methylquinazolin-4(1H)-one, ESI is the superior choice. The lactam (cyclic amide) structure creates a stable protonation site at N1/N3, yielding a strong
signal essential for trace quantification. EI often causes excessive fragmentation of the methoxy group, complicating the identification of the molecular ion.
Part 2: Fragmentation Mechanics (ESI-CID Pathway)
Understanding the fragmentation is critical for distinguishing this specific isomer from its positional analog (7-Methoxy-6-methyl...).
The Precursor Ion
m/z 191.08 (
): The parent ion forms via protonation of the pyrimidine ring nitrogen.
Upon applying collision energy (20-35 eV), the molecule undergoes two distinct cleavage pathways:
Pathway A: Radical Methyl Loss (Distonic Ion Formation)
Transition:
( 15 Da)
Mechanism: Homolytic cleavage of the
bond. This is favored in methoxy-substituted aromatics. The resulting radical cation is stabilized by the resonance of the quinazolinone core.
Diagnostic Value: High. Confirms the presence of the methoxy group.
Pathway B: Retro-Diels-Alder (RDA) Cleavage
Transition:
(Loss of fragment approx.) or internal ring opening.
Mechanism: The pyrimidine ring undergoes RDA cleavage, a hallmark of quinazolinones. This often involves the loss of
(27 Da) or (28 Da) sequentially.
Key Fragment:
(Loss of CO). The carbonyl at C4 is ejected as carbon monoxide.
Visualizing the Pathway
The following diagram illustrates the specific fragmentation logic for the 6-methoxy-7-methyl isomer.
Caption: ESI-CID Fragmentation Pathway of 6-Methoxy-7-methylquinazolin-4(1H)-one. Note the competing pathways between Methyl radical loss and Carbonyl ejection.
Part 3: Differentiation from Alternatives (Isomers)
A critical challenge is distinguishing 6-Methoxy-7-methyl... from 7-Methoxy-6-methyl... .
The "Ortho Effect" & Intensity Ratios
While the fragment masses (m/z 176, 163) are identical for both isomers, the relative abundance differs due to the electronic environment of the C6 vs. C7 position.
6-Methoxy Isomer (Target): The C6 position is para to the N1 nitrogen. Resonance stabilization allows for a more facile loss of the methyl radical. Expect the m/z 176 peak to be the base peak (100% relative abundance) at moderate collision energies (20-25 eV).
7-Methoxy Isomer (Alternative): The C7 position is conjugated with the C4 carbonyl. This strengthens the
bond slightly, often making the m/z 163 (CO loss) relatively more intense compared to the 6-methoxy isomer.
Experimental Validation: To confirm identity, run a reference standard of the 7-methoxy isomer. If unavailable, use the ratio of
. A ratio typically favors the 6-methoxy isomer.
Part 4: Validated Experimental Protocol
This protocol is designed for an LC-ESI-QTOF system but is adaptable to Triple Quadrupoles (QqQ).
System Suitability (Pre-Run Check)
Calibrant: Infuse Reserpine (m/z 609.28) or Leucine Enkephalin (m/z 556.27).
Criteria: Mass accuracy must be < 5 ppm.
Cleanliness: Inject a solvent blank. Ensure no background noise at m/z 191.
LC-MS/MS Method
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.3 mL/min.
Mass Spectrometer Settings (Source: ESI+)
Capillary Voltage: 3500 V.
Drying Gas:
at 350°C, 10 L/min.
Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the labile methoxy group).
Collision Energy (CE):
Screening: Ramp 10–40 eV.
Quantification (MRM): 25 eV (Target transition
).
Workflow Diagram
Caption: Analytical Workflow for Targeted Detection of 6-Methoxy-7-methylquinazolin-4(1H)-one.
References
Holčapek, M., et al. (2010). Structural analysis of quinazolinone derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
Bandeira, P. N., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports (RSC).
NIST Chemistry WebBook. Standard Reference Data for Quinazolinone Derivatives.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for RDA and Distonic Ion mechanisms).
Comparative
Advanced FTIR Characterization of Quinazolinone Scaffolds: A Comparative Technical Guide
Audience: Researchers, Medicinal Chemists, and Quality Control Scientists.[1] Topic: FTIR spectral data interpretation for quinazolinone functional groups. Content Type: Publish Comparison Guide.
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Medicinal Chemists, and Quality Control Scientists.[1]
Topic: FTIR spectral data interpretation for quinazolinone functional groups.
Content Type: Publish Comparison Guide.
Executive Summary: The Analytical Challenge
The quinazolinone scaffold—specifically the 4(3H)-quinazolinone core—is a privileged structure in drug discovery, serving as the backbone for varying therapeutic agents from antimalarials to EGFR inhibitors.[1] However, its characterization presents a specific spectroscopic challenge: tautomeric ambiguity .
The dynamic equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms, coupled with the high degree of conjugation, creates a crowded spectral window in the 1700–1500 cm⁻¹ region.[1] Distinguishing the carbonyl (C=O) stretching from the imine (C=N) and aromatic (C=C) vibrations requires more than a standard look-up table; it demands a rigorous experimental strategy.[1]
This guide compares the two dominant acquisition modes—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —and provides a validated protocol for definitive structural elucidation supported by computational (DFT) verification.[1]
Comparative Analysis: ATR vs. Transmission (KBr)
For routine identification, ATR is the industry standard due to speed.[1] However, for the detailed structural analysis of quinazolinone derivatives—where resolving the C=O/C=N doublet is critical—the choice of technique dictates data quality.[1]
Performance Comparison Matrix
Feature
ATR (Diamond Crystal)
Transmission (KBr Pellet)
Impact on Quinazolinone Analysis
Sample Preparation
< 1 min (Direct solid contact)
15–20 mins (Grinding/Pressing)
ATR minimizes polymorphic transitions caused by grinding pressure.[2]
Pathlength Control
Fixed (Microns)
Variable (Pellet thickness)
KBr allows for tuning absorbance intensity to detect weak overtone bands.[1]
Spectral Resolution
Good, but wavelength-dependent penetration
Superior (True transmission)
KBr is preferred for resolving overlapping C=O and C=N bands in the 1600–1700 cm⁻¹ region.[1]
Moisture Interference
Minimal
High (Hygroscopic KBr)
KBr moisture bands (3400 cm⁻¹) can obscure the N-H stretch of the lactam tautomer.
Peak Shifts
Yes (Refractive index dispersion)
Minimal
ATR peaks shift to lower wavenumbers in the fingerprint region relative to transmission data.
Expert Insight: When to use which?
Use ATR for high-throughput screening of synthesized libraries to confirm reaction completion (e.g., disappearance of nitrile or carboxylic acid starting materials).[1]
Use KBr Transmission when publishing structural characterization or when the C=O and C=N bands appear as a single broad shoulder in ATR. The transmission mode often resolves this into two distinct peaks due to better signal-to-noise ratios at higher frequencies.
Spectral Interpretation: The Quinazolinone Fingerprint
The definitive identification of the 4(3H)-quinazolinone nucleus relies on three critical zones.
Zone 1: The Tautomeric Indicator (3500 – 3100 cm⁻¹)[1]
Lactam Form (Dominant): Look for a broad, medium-intensity band around 3400 cm⁻¹ corresponding to the N-H stretch .[1][3]
Lactim Form: Absence of N-H; appearance of a sharp O-H band (often shifted if H-bonding is present).
Note: In KBr pellets, ensure the KBr is dried at 110°C to prevent adsorbed water from mimicking an N-H peak.[1]
Zone 2: The "Doublet of Truth" (1700 – 1600 cm⁻¹)
This is the most complex region. In a 2,3-disubstituted quinazolinone, you expect:
C=O (Amide I): Strong band at 1680 – 1660 cm⁻¹ .
Shift: Electron-withdrawing groups on the benzene ring increases the double-bond character, shifting this up to ~1690 cm⁻¹.
C=N (Imine): Medium-to-strong band at 1620 – 1600 cm⁻¹ .
Diagnostic: This band is often sharper than the carbonyl band.
Zone 3: The Fingerprint (1600 – 1450 cm⁻¹)[1]
Aromatic C=C: Multiple bands around 1600, 1580, and 1480 cm⁻¹ .[1]
Differentiation: The C=N band is typically higher in energy (wavenumber) than the primary aromatic C=C stretches.
Validated Experimental Protocol
To ensure reproducibility and scientific integrity, follow this "Self-Validating" protocol.
Step 1: Instrument Configuration
Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is required to deconvolve the C=O/C=N region).
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N).
Apodization: Blackman-Harris 3-Term (optimizes resolution for solid samples).
Step 2: Sample Preparation (KBr Method)[1]
Ratio: Mix 1 mg of Quinazolinone sample with 150 mg of spectroscopic grade KBr.
Grinding: Grind in an agate mortar for exactly 2 minutes. Caution: Over-grinding can induce an amorphous state or polymorphic shift.
Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove air/water).
Visual Check: The pellet must be translucent. An opaque white pellet indicates particle size is too large (scattering) or moisture contamination.
Step 3: Data Processing & Validation
Baseline Correction: Apply a multi-point baseline correction, specifically anchoring at 4000, 2500, and 400 cm⁻¹.[1]
Second Derivative Analysis: If the C=O and C=N bands are merged, generate the 2nd derivative spectrum. This mathematical transformation will reveal the centers of overlapping peaks as negative minima.
Computational Validation (DFT)[1]
Modern structural elucidation is rarely accepted without computational support. Density Functional Theory (DFT) provides the "Ground Truth" to validate your assignments.
Method: B3LYP functional with 6-311++G(d,p) basis set.[4][5][6]
Scaling: Experimental values are solid-phase; DFT is gas-phase. Apply a scaling factor (typically 0.961 – 0.967 ) to the calculated frequencies to align them with experimental data.
Logic: If your experimental C=O band is at 1680 cm⁻¹ and the scaled DFT prediction is 1685 cm⁻¹, the assignment is validated.
While specific toxicological data for CAS 666735-15-5 is often extrapolated from the broader quinazolinone class (e.g., Gefitinib intermediates), it must be treated as a potent bioactive agent until proven otherwise. Quinazolinones are frequently designed as kinase inhibitors, implying potential for specific biological activity even at low doses.
GHS Hazard Statements (Conservative Baseline):
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Physicochemical Context:
Physical State: Solid (typically off-white to pale yellow powder).
Solubility: Low in water; soluble in DMSO, DMF, and hot alcohols.
Stability: Stable under standard laboratory conditions; incompatible with strong oxidizing agents.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific scale of operation.
PPE Component
Small Scale (<1 g)
Scale-Up (>1 g - 100 g)
Rationale
Respiratory
Fume Hood (Sash <18")
Fume Hood + N95/P100 Respirator
Prevents inhalation of fine particulates during weighing/transfer.
Hand Protection
Nitrile Gloves (Double gloving recommended)
Nitrile (Inner) + 4 mil Nitrile (Outer, Extended Cuff)
Quinazolinones can permeate standard latex; nitrile offers superior chemical resistance.
Eye Protection
Chemical Safety Goggles
Chemical Goggles + Face Shield
Powder creates dust; reaction mixtures may splash. Goggles seal eyes from airborne particles.
Body Protection
Standard Lab Coat (Cotton/Poly)
Tyvek® Lab Coat or Apron
Prevents contamination of street clothes; Tyvek resists permeation of DMSO/DMF solutions.
Engineering Controls
Class II Type A2 Biosafety Cabinet or Fume Hood
Dedicated Powder Weighing Station
Local Exhaust Ventilation (LEV) is critical to capture airborne dust at the source.
Operational Handling Protocols
A. Weighing & Transfer
Static Control: Quinazolinone powders can be static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure.
Containment: Weigh inside a fume hood. If the balance is outside, use a secondary containment vessel (e.g., a tared vial with a cap) to transport the solid.
Solvent Addition: Add solvent (DMSO/DMF) slowly to the solid to prevent "puffing" of the powder into the air.
B. Reaction Setup (Graphviz Workflow)
The following diagram outlines the decision logic for setting up reactions involving this compound, emphasizing thermal control and containment.
Figure 1: Decision logic for safe reaction setup involving 6-Methoxy-7-methylquinazolin-4(1H)-one.
Emergency Response & Spill Management
Scenario: Spillage of solid powder (approx. 500 mg) on the benchtop.
Immediate Action: Alert nearby personnel. Do not attempt to blow the powder away.
PPE Upgrade: Don a second pair of nitrile gloves and a P100 respirator if outside a hood.
Dry Cleanup (Preferred):
Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.
Wipe inward from the periphery to the center.
Wet Cleanup:
Once the bulk solid is removed, clean the area with a soap/water solution followed by ethanol.
Verification: Use a UV lamp (254 nm) to check for fluorescence (many quinazolines are fluorescent) to ensure complete removal.
Disposal: Place all cleanup materials into a solid hazardous waste container.
Waste Disposal & Deactivation
Do not dispose of down the drain.
Waste Stream
Method
Notes
Solid Waste
High-Temperature Incineration
Label as "Toxic Organic Solid." Pack in double-lined polyethylene bags.
Liquid Waste (Aqueous)
Neutralization -> Incineration
If aqueous workup is performed, the water layer may contain traces. Collect as hazardous aqueous waste.
Liquid Waste (Organic)
Halogenated/Non-Halogenated Solvent Stream
Segregate based on the solvent used (e.g., DCM vs. DMF).
Contaminated Sharps
Sharps Container
Needles used for LCMS sampling must be disposed of immediately without recapping.
References
PubChem. (n.d.). Quinazolinone Derivatives Safety Profile. National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
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